Piperazine-1,4-diol
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Overview
Description
Piperazine-1,4-diol is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions. This compound is notable for its extended hydrogen-bond donor geometry, making it a valuable building block in the self-assembly of supramolecular hydrogen-bonded crystalline networks .
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperazine-1,4-diol can be synthesized through the reaction of piperazine with dibenzoyl peroxide in the presence of a base such as cesium carbonate. The reaction is typically carried out in a solvent like dichloromethane under an inert atmosphere . The mixture is stirred for a specific duration to ensure complete reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves scalable organic reactions that can be adapted for larger-scale production. The use of commercially available reagents and straightforward reaction conditions makes it feasible for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Piperazine-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: this compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Piperazine-1,4-diol has a wide range of applications in scientific research:
Mechanism of Action
Piperazine-1,4-diol exerts its effects through its ability to form hydrogen bonds and interact with various molecular targets. The compound’s extended hydrogen-bond donor geometry allows it to participate in the formation of supramolecular networks, influencing the structural and functional properties of the resulting assemblies . Additionally, piperazine derivatives are known to act as GABA receptor agonists, causing hyperpolarization of nerve endings and resulting in the paralysis of certain parasites .
Comparison with Similar Compounds
Piperazine: The parent compound, widely used in various chemical and pharmaceutical applications.
Piperidine: A six-membered ring with a single nitrogen atom, commonly used in organic synthesis and drug development.
Uniqueness: Piperazine-1,4-diol is unique due to its extended hydrogen-bond donor geometry, which allows it to form distinct supramolecular networks compared to other similar compounds. This property makes it particularly valuable in the design and synthesis of new materials and molecular assemblies .
Properties
CAS No. |
59453-83-7 |
---|---|
Molecular Formula |
C4H10N2O2 |
Molecular Weight |
118.13 g/mol |
IUPAC Name |
1,4-dihydroxypiperazine |
InChI |
InChI=1S/C4H10N2O2/c7-5-1-2-6(8)4-3-5/h7-8H,1-4H2 |
InChI Key |
VSVJHORNUCWLJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1O)O |
Origin of Product |
United States |
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